Axltide Trifluoroacetate
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Overview
Description
Axltide is a product of the Upstate brand family. It is a member of the receptor tyrosine kinase subfamily and represents a unique structure of the extracellular region that juxtaposes IgL and FNIII repeats . Trifluoroacetic acid (TFA) is an organofluorine compound with the chemical formula CF3CO2H. It is a haloacetic acid, with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms .
Synthesis Analysis
Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .Molecular Structure Analysis
Axltide Trifluoroacetate has a complex molecular structure with the formula C65H108F3N19O22S2 . The structure of Axltide is similar to other receptor tyrosine kinases, but it represents a unique structure of the extracellular region that juxtaposes IgL and FNIII repeats .Chemical Reactions Analysis
Trifluoroacetate (TFA) is a persistent perfluorinated alkanoic acid anion that has many anthropogenic sources, with fluorocarbon refrigerants being a major one . Practical, catalyst-free, reductive trifluoroethylation reactions of free amines have been reported, exhibiting remarkable functional group tolerance .Physical And Chemical Properties Analysis
Trifluoroacetate (TFA) is an ultrashort-chain perfluorinated alkanoic acid anion that is exceptionally stable in the environment . It is a colorless liquid with a vinegar-like odor .Scientific Research Applications
1. Organic Synthesis Applications
Axltide Trifluoroacetate, similar to Trifluoroacetic acid (TFA), plays a significant role in organic synthesis. It is employed as a solvent, catalyst, and reagent in various chemical transformations, including rearrangements, functional group deprotections, oxidations, reductions, condensations, hydroarylations, and trifluoromethylations. Its diverse uses underline its importance in the field of organic chemistry (S. López & J. Salazar, 2013).
2. Environmental Impact and Water Treatment
This compound has been found in elevated concentrations in major rivers and subsequently in tap water, due to discharges from industrial sources. Its removal from water is challenging, as common techniques like ozonation or granulated activated carbon filtration are ineffective. Studies have shown that ion exchange and reverse osmosis can be more effective in removing TFA from water sources (M. Scheurer et al., 2017).
3. Liquid Chromatography Applications
In reversed-phase liquid chromatography (RPLC), this compound, akin to TFA, is used as an effective ion-pair reagent for the separation of small ionizable compounds. It aids in controlling retention and selectivity during the separation process (B. Cai & Jianwei Li, 1999).
4. Catalysis and Chemical Reactions
This compound, similar to TFA, is utilized in catalyzing various chemical reactions. For instance, it mediates the hydroarylation of alkenes to afford dihydrocoumarins and dihydroquinolones (Kelin Li, Lindsay N. Foresee, & J. Tunge, 2005).
5. Applications in Biochemical Research
In biochemical research, this compound can be used in various applications such as the synthesis of substituted dihydro 2-oxypyroles through domino reactions (M. Lashkari et al., 2018). It is also used in the synthesis modulation of metal-organic frameworks, enhancing their catalytic activity (F. Vermoortele et al., 2013).
Mechanism of Action
The mechanism of action of the inhalational agents is still unclear. Inhalational anesthetics are thought to work via interaction with different ion channels present throughout the central and peripheral nervous system by blocking excitatory channels and enhancing the activity of inhibitory channels .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H107N19O20S2.C2HF3O2/c1-6-33(2)50(61(101)72-31-49(90)91)81-56(96)40(19-20-46(67)86)76-55(95)41(21-26-103-4)78-62(102)51(34(3)84)82-57(97)42(22-27-104-5)77-58(98)43(28-35-15-17-36(85)18-16-35)79-59(99)44(29-48(88)89)73-47(87)30-71-53(93)38(14-11-25-70-63(68)69)75-60(100)45(32-83)80-54(94)39(13-8-10-24-65)74-52(92)37(66)12-7-9-23-64;3-2(4,5)1(6)7/h15-18,33-34,37-45,50-51,83-85H,6-14,19-32,64-66H2,1-5H3,(H2,67,86)(H,71,93)(H,72,101)(H,73,87)(H,74,92)(H,75,100)(H,76,95)(H,77,98)(H,78,102)(H,79,99)(H,80,94)(H,81,96)(H,82,97)(H,88,89)(H,90,91)(H4,68,69,70);(H,6,7)/t33-,34+,37-,38-,39-,40-,41-,42-,43-,44-,45-,50-,51-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBAIOSYCNQVBL-JAXABQKPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H108F3N19O22S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1628.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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